Norloline

説明

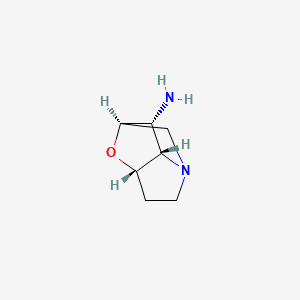

Norloline is a loline alkaloid with the formula C7H12N2O . It is a primary amino compound and is isolated from the plants Lolium cuneatum and Lolium temulentum .

Synthesis Analysis

The asymmetric total synthesis of (+)-N-acetyl norloline, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction .

Molecular Structure Analysis

The molecular formula of Norloline is C7H12N2O . The molecular weight is 140.18 g/mol . The InChIKey is SOFXQTNEGHNRMN-BNHYGAARSA-N . The Canonical SMILES is C1CN2CC3C(C2C1O3)N .

Chemical Reactions Analysis

The asymmetric total synthesis of (+)-N-acetyl norloline, the putative biogenic precursor of all known loline alkaloids, has been achieved in 12 steps from commercially available ®-glyceraldehyde acetonide . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction .

Physical And Chemical Properties Analysis

Norloline has a molecular weight of 140.18 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 0 . The Exact Mass is 140.094963011 g/mol . The Monoisotopic Mass is also 140.094963011 g/mol . The Topological Polar Surface Area is 38.5 Ų . The Heavy Atom Count is 10 .

科学的研究の応用

Insecticidal Properties

Norloline: has been identified as an insecticidal compound produced by fungal endophytes in grass. It belongs to a class of bioprotective alkaloids known as lolines, which are saturated 1-aminopyrrolizidines with various modifications on the 1-amino group . The insecticidal properties of norloline make it a potential candidate for developing natural pest control methods in agriculture, particularly in protecting grasses from insect predation.

Chemical Diversification in Symbiotic Relationships

The diversification of loline alkaloids, including norloline, involves both fungal and plant enzymes . This chemical diversification is crucial in the symbiotic relationship between grasses and their endophytic fungi, offering a protective advantage against herbivores. Understanding these processes can lead to insights into co-evolutionary dynamics and the development of sustainable agricultural practices.

Synthetic Chemistry

Norloline serves as a starting material for the synthesis of other loline alkaloids. An efficient synthesis method incorporating reactions like Sharpless epoxidation and Grubbs olefin metathesis has been developed . This synthesis is significant for producing sufficient quantities of loline alkaloids for further biological and pharmacological studies.

作用機序

Target of Action

Norloline, also known as N-Depropionyldecorticasine, is a member of the loline alkaloids . These compounds are produced in grasses infected by endophytic fungal symbionts of the genus Epichloë . The primary targets of Norloline are insect herbivores . The compound increases the resistance of endophyte-infected grasses to these insects, thereby playing a crucial role in the plant’s defense mechanism .

Mode of Action

Norloline interacts with its targets (insect herbivores) by acting as an insecticidal and insect-deterrent compound It is known that different substituents at the c-1 amine, such as methyl, formyl, and acetyl groups, yield loline species that have variable bioactivity against insects .

Biochemical Pathways

The biochemical pathways involved in the synthesis of Norloline are complex and involve several steps. The basic chemical structure of the lolines comprises a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge . The synthesis relies on the Rassu/Casiraghi’s vinylogous aldol reaction, an intramolecular oxa-heteroconjugate addition, and a reductive amination .

Pharmacokinetics

It is known that the pharmacokinetics of a drug can be influenced by factors such as the drug’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The primary result of Norloline’s action is increased resistance of endophyte-infected grasses to insect herbivores . This resistance may also protect the infected plants from environmental stresses such as drought and spatial competition .

Action Environment

The action, efficacy, and stability of Norloline can be influenced by various environmental factors. For instance, the production of Norloline in grasses is associated with the presence of endophytic fungal symbionts of the genus Epichloë . Environmental stresses such as drought and spatial competition may also influence the production and action of Norloline .

特性

IUPAC Name |

(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c8-6-5-3-9-2-1-4(10-5)7(6)9/h4-7H,1-3,8H2/t4-,5+,6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFXQTNEGHNRMN-BNHYGAARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3C(C2C1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4839-19-4 | |

| Record name | Norloline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004839194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

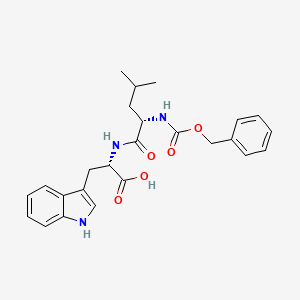

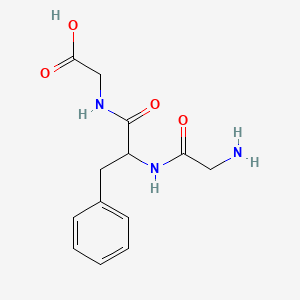

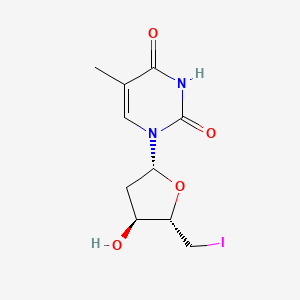

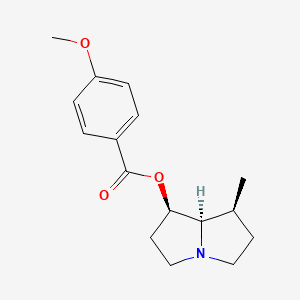

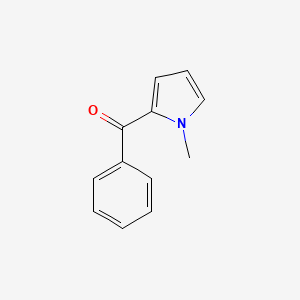

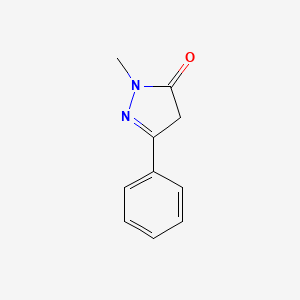

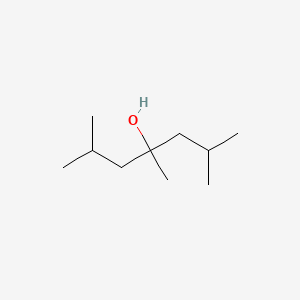

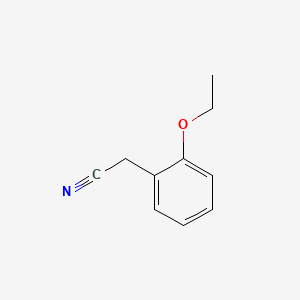

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanol](/img/structure/B1595132.png)